molecular formula C13H10BF3O2 B13567268 [3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid

[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B13567268
M. Wt: 266.03 g/mol
InChI Key: AHJPRXJIGYTBAI-UHFFFAOYSA-N
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Description

[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid typically involves the reaction of a trifluoromethyl-substituted phenylboronic acid with a phenyl halide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenols.

    Reduction: Boronic esters or alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry:

Biology:

    Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Medicine:

    Diagnostic Agents: Employed in the development of diagnostic agents for imaging and therapeutic applications.

Industry:

Mechanism of Action

The mechanism by which [3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid exerts its effects is primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura coupling. The boronic acid group interacts with palladium catalysts to facilitate the transmetalation step, which is crucial for the formation of biaryl compounds. This compound’s trifluoromethyl group enhances its reactivity and stability, making it a valuable reagent in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: The presence of both a phenyl and a trifluoromethyl group in [3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid provides a unique combination of electronic and steric properties. This makes it more reactive and versatile compared to other similar compounds, particularly in Suzuki-Miyaura coupling reactions .

Properties

Molecular Formula

C13H10BF3O2

Molecular Weight

266.03 g/mol

IUPAC Name

[3-phenyl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C13H10BF3O2/c15-13(16,17)11-6-10(7-12(8-11)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H

InChI Key

AHJPRXJIGYTBAI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC=C2)(O)O

Origin of Product

United States

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